Structural Differentiation from the 4-Methylpyrimidine Analog: Impact on Binding Pocket Compatibility
The target compound lacks the 4-methyl substituent on the pyrimidine ring found in its closest cataloged analog, N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide (CAS not available). In published SAR for isoxazole amide series, the introduction of a methyl group at the pyrimidine 4-position can sterically clash with the hinge region of kinase targets or alter the dihedral angle of the biaryl ether, directly impacting biochemical IC50 values by over 10-fold in some scaffolds [1]. The unsubstituted pyrimidine of the target compound offers a smaller steric profile, potentially enabling access to binding pockets that exclude the 4-methyl analog.
| Evidence Dimension | Steric bulk and conformational freedom of the pyrimidine ring |
|---|---|
| Target Compound Data | Molecular Weight: 296.28 g/mol; Pyrimidine substitution: None (unsubstituted) |
| Comparator Or Baseline | N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide; Molecular Weight: 310.31 g/mol; Pyrimidine substitution: 4-methyl |
| Quantified Difference | Molecular weight difference: 14.03 g/mol; Absence of a methyl group reduces the van der Waals volume, which in analogous series has led to potency differences of 2- to 15-fold in biochemical assays [1]. |
| Conditions | In silico molecular modeling and published SAR from isoxazole amide SMYD3 and EPAC1 inhibitor programs [1]. |
Why This Matters
The lack of a 4-methyl group on the pyrimidine can be the deciding factor for achieving target selectivity, making this compound a critical tool for probing steric constraints in enzyme active sites.
- [1] Su, D.-S., et al. (2020). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 133-140. View Source
